Quinuclidinas

Quinuclidines are a class of heterocyclic compounds characterized by a seven-membered ring containing two nitrogen atoms, one of which is part of a five-membered pyrrolidine or piperidine-like structure. These molecules exhibit diverse biological activities and have been extensively studied for their potential use in various applications.

Structurally, quinuclidines can be classified into several types based on the position of the nitrogen atoms within the ring. Commonly encountered derivatives include 1-quinuclidine, which is one of the most widely studied due to its structural similarity to muscarinic acetylcholine receptors. Other notable members include 2- and 3-quinuclidines.

In terms of their applications, quinuclidines have been explored in fields such as medicinal chemistry for drug development, particularly in the design of muscarinic antagonists and agonists. They are also used in organic synthesis as versatile building blocks due to their reactive nitrogen atoms. Furthermore, certain quinuclidine derivatives possess pharmacological properties that make them useful in the treatment of neurological disorders.

The preparation of these compounds typically involves complex synthetic routes, often requiring multi-step procedures involving reductive amination and cyclization reactions. Due to their structural complexity, quinuclidines are valuable tools for researchers working on novel drug development and chemical synthesis.

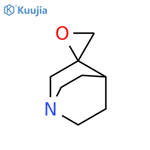

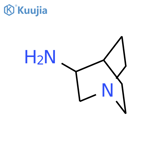

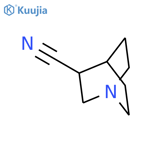

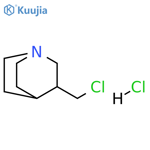

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

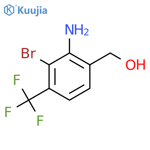

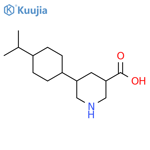

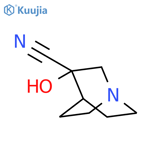

1-Azabicyclo[2.2.2]octane-3-acetonitrile,a-(methoxyimino)-, hydrochloride(1:1), (aZ,3R)- | 159912-58-0 | C10H16ClN3O |

|

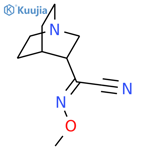

4-Cyanoquinuclidine | 26458-78-6 | C8H12N2 |

|

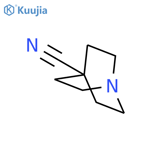

Quinuclidine | 100-76-5 | C7H13N |

|

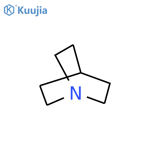

4-azaspirobicyclo2.2.2octane-2,2'-oxirane | 41353-91-7 | C8H13NO |

|

(3S)-1-azabicyclo[2.2.2]octan-3-amine | 120570-05-0 | C7H14N2 |

|

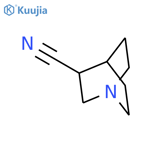

(3R)-1-Azabicyclo[2.2.2]octane-3-carbonitrile | 604803-77-2 | C8H12N2 |

|

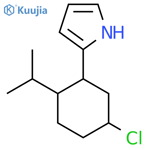

3-(chloromethyl)quinuclidine;hydrochloride | 86014-80-4 | C8H15Cl2N |

|

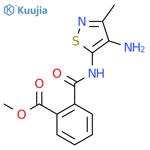

3-hydroxyquinuclidine-3-carbonitrile | 6238-30-8 | C8H12N2O |

|

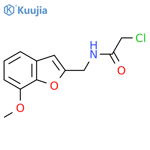

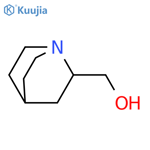

{1-azabicyclo[2.2.2]octan-2-yl}methanol | 27783-89-7 | C8H15NO |

|

1-Azabicyclo[2.2.2]octane-3-carbonitrile | 51627-76-0 | C8H12N2 |

Literatura Relacionada

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

Fornecedores recomendados

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados